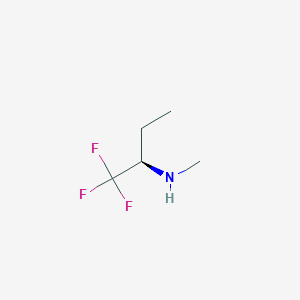

(R)-N-Methyl-1,1,1-trifluoro-2-butylamine

Description

(R)-N-Methyl-1,1,1-trifluoro-2-butylamine is a chiral amine characterized by a trifluoromethyl group attached to the second carbon of a butyl chain and a methyl-substituted amino group. Its hydrochloride salt form (CAS 1212120-62-1) has a molecular formula of C₄H₉ClF₃N and a molecular weight of 163.57 g/mol . The compound is stored under inert conditions (2–8°C) due to its sensitivity, and it is commonly used in pharmaceutical and agrochemical research for its fluorine-enhanced lipophilicity and metabolic stability .

Properties

Molecular Formula |

C5H10F3N |

|---|---|

Molecular Weight |

141.13 g/mol |

IUPAC Name |

(2R)-1,1,1-trifluoro-N-methylbutan-2-amine |

InChI |

InChI=1S/C5H10F3N/c1-3-4(9-2)5(6,7)8/h4,9H,3H2,1-2H3/t4-/m1/s1 |

InChI Key |

HBJRPYBKMFUJPL-SCSAIBSYSA-N |

Isomeric SMILES |

CC[C@H](C(F)(F)F)NC |

Canonical SMILES |

CCC(C(F)(F)F)NC |

Origin of Product |

United States |

Preparation Methods

Trifluoromethylation Reagents and Conditions

The trifluoromethyl group (–CF3) is introduced using electrophilic trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under basic or neutral conditions. The reaction typically involves:

- Reacting the butylamine or its derivative with CF3I in the presence of a base to facilitate nucleophilic substitution or radical addition.

- Control of temperature and solvent to optimize yield and selectivity.

This step is critical as the trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability.

Reaction Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Base | K2CO3, NaHCO3, or organic bases | Facilitates trifluoromethylation |

| Solvent | Acetonitrile, DMF, or DMSO | Polar aprotic solvents preferred |

| Temperature | 0 to 50 °C | Lower temperatures favor selectivity |

| Reaction Time | 2 to 24 hours | Depends on reagent and scale |

N-Methylation of the Amine

Following trifluoromethylation, the primary amine is methylated to form the N-methyl derivative. Common methods include:

- Reductive methylation using formaldehyde and a reducing agent such as sodium cyanoborohydride.

- Direct alkylation with methyl iodide or methyl sulfate under controlled conditions to avoid over-alkylation.

The choice of method depends on the substrate sensitivity and desired purity.

Formation of Hydrochloride Salt

To improve the compound's stability, solubility, and ease of handling, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid. This step is typically performed by:

- Dissolving the free amine in an appropriate solvent (e.g., ethanol or ether).

- Adding an equimolar amount of HCl gas or concentrated hydrochloric acid.

- Isolating the salt by crystallization or precipitation.

Industrial Scale Considerations

In industrial production, continuous flow reactors are employed to enhance reaction control, reproducibility, and safety, especially for handling trifluoromethylating agents. This approach allows:

- Precise temperature and residence time control.

- Improved yield and enantiomeric purity.

- Scalable and consistent production.

Summary Table of Preparation Methods

| Step | Method/Agent | Conditions | Outcome/Notes |

|---|---|---|---|

| Starting Material | Chiral butylamine derivative | Commercial or asymmetric synthesis | Ensures (R)-configuration |

| Trifluoromethylation | Trifluoromethyl iodide (CF3I) | Base, polar aprotic solvent, 0–50 °C, 2–24 h | Introduces –CF3 group at 1,1,1-position |

| N-Methylation | Reductive methylation or alkylation | Formaldehyde + NaCNBH3 or MeI, mild conditions | Converts primary amine to N-methyl amine |

| Hydrochloride salt formation | HCl gas or concentrated HCl | Room temperature, solvent (ethanol/ether) | Stabilizes compound as hydrochloride salt |

| Industrial scale | Continuous flow reactors | Controlled temperature and flow | Enhanced yield, purity, and safety |

Research Findings and Analytical Data

- The trifluoromethylation step significantly improves the compound's lipophilicity and metabolic stability, as demonstrated in related fluorinated amines with enhanced biological activity and pharmacokinetic profiles.

- The presence of the trifluoromethyl group also improves kinetic solubility (>250 μM) and metabolic half-life (>60 min in liver homogenates), which are critical for medicinal chemistry applications.

- Enantiomeric purity is maintained by starting from chiral precursors and avoiding racemization during trifluoromethylation and methylation steps.

- The hydrochloride salt form facilitates formulation and in vivo studies due to improved solubility and stability.

Additional Notes

- The preparation requires careful control of reaction conditions to avoid side reactions such as over-alkylation or racemization.

- Solvent choice and temperature are critical for optimizing yield and stereochemical integrity.

- Safety precautions are necessary when handling trifluoromethylating agents and hydrochloric acid.

Scientific Research Applications

Chemistry: In chemistry, ®-N-Methyl-1,1,1-trifluoro-2-butylamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability, making it valuable in the design of pharmaceuticals and agrochemicals.

Biology: The compound’s ability to interact with biological molecules makes it a useful tool in biochemical research. It can be used to study enzyme mechanisms and protein-ligand interactions, providing insights into the molecular basis of various biological processes.

Medicine: In medicinal chemistry, ®-N-Methyl-1,1,1-trifluoro-2-butylamine is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors, particularly in the treatment of neurological disorders and metabolic diseases.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of ®-N-Methyl-1,1,1-trifluoro-2-butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to potent biological effects. The compound may modulate signaling pathways by inhibiting or activating key enzymes, thereby influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Enantiomeric Pair: (S)-1,1,1-Trifluoro-2-butylamine Hydrochloride

- Structural Difference : The (S)-enantiomer (CAS 1212120-62-1) shares the same molecular formula but differs in stereochemistry at the second carbon.

- Similarity Score : 0.85 (compared to the (R)-form) .

- Implications : Enantiomers often exhibit divergent biological activities. For example, the (R)-form may show higher receptor binding affinity in chiral environments, while the (S)-form could display reduced efficacy or unintended side effects .

Non-Methylated Analog: 1,1,1-Trifluoro-2-butylamine

- CAS : 683-94-3 (free amine); 84153-82-2 (hydrochloride salt).

- Molecular Formula : C₄H₈F₃N (free amine).

- Key Difference : Absence of the N-methyl group.

- Impact : The free amine exhibits higher basicity and reactivity compared to the N-methylated derivative, making it less stable in biological systems. Its hydrochloride salt is more soluble but requires stringent storage conditions .

Chain-Length Variant: (R)-N-Methyl-1,1,1-Trifluoro-2-pentylamine

- CAS : 1389310-14-6.

- Molecular Formula : C₆H₁₂F₃N (MW: 155.16 g/mol).

- Key Difference : Extended pentyl chain instead of butyl.

- Implications : Increased lipophilicity enhances membrane permeability but may reduce aqueous solubility. This variant is explored in drug candidates targeting lipid-rich tissues .

Methyl-Substituted Analog: 1,1,1-Trifluoro-2-methylbutan-2-amine Hydrochloride

- CAS : 1354960-98-5.

- Similarity Score : 0.93 .

- Key Difference : A methyl group replaces the butyl chain’s second hydrogen, creating a branched structure.

Physicochemical and Functional Comparison Table

Biological Activity

(R)-N-Methyl-1,1,1-trifluoro-2-butylamine is a fluorinated amine that has garnered attention for its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with biological targets, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is CHFN, with a molecular weight of approximately 151.14 g/mol. The presence of the trifluoromethyl group (-CF) significantly enhances the lipophilicity and metabolic stability of the molecule, which is advantageous for drug development.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group imparts unique electronic properties that influence the compound's reactivity and interactions:

- Neurotransmitter Receptors : Preliminary studies suggest that this compound may modulate neurotransmitter receptors, potentially affecting neurotransmission and leading to therapeutic effects in mood disorders or neurodegenerative diseases.

- Binding Affinity : Interaction studies indicate that the compound exhibits significant binding affinity with certain receptor targets, including histamine receptors. This is similar to other propylamine derivatives known for their pharmacological effects.

Pharmacological Potential

The unique properties of this compound make it a candidate for various therapeutic applications:

- Antidepressants : Due to its potential modulation of neurotransmitter systems, there is ongoing research into its efficacy as an antidepressant.

- Antimicrobial Agents : The compound's structural characteristics suggest possible applications in developing novel antimicrobial agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound over similar compounds, a comparative analysis is presented in Table 1.

| Compound Name | Structural Features | Biological Activity | Potential Applications |

|---|---|---|---|

| This compound | Trifluoromethyl group | Modulates neurotransmitter receptors | Antidepressants, Antimicrobials |

| N-Methyl-1,1,1-trifluoro-2-propylamine | Similar trifluoromethyl group | Histamine receptor activity | Potential drug development |

| N-Methyl-1,1,1-trifluoro-2-pentylamine | Longer carbon chain | Similar pharmacological effects | Drug synthesis |

Case Studies and Research Findings

Several studies have investigated the biological activity of trifluoromethylated amines. For instance:

- A study highlighted that compounds with trifluoromethyl groups often demonstrate enhanced pharmacological profiles due to increased lipophilicity and metabolic stability. This characteristic is crucial for improving bioavailability and therapeutic efficacy.

Q & A

Q. What statistical approaches are recommended for dose-response studies involving this compound?

Q. How to design a stability study for the hydrochloride salt under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.